molecular formula C15H20FN3S B11736926 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11736926
M. Wt: 293.4 g/mol
InChI Key: YNPWJKJABAQTLU-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a heterocyclic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopentyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling of the pyrazole and thiophene rings: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Chemical Reactions Analysis

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Scientific Research Applications

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties and applications in materials science.

    Heterocyclic amines: These compounds feature nitrogen-containing rings and are widely studied for their medicinal and synthetic applications.

The uniqueness of this compound lies in its combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20FN3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C15H20FN3S/c1-11-12(8-17-9-14-6-7-15(16)20-14)10-19(18-11)13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9H2,1H3

InChI Key

YNPWJKJABAQTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(S2)F)C3CCCC3

Origin of Product

United States

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